2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a pyridazine ring . Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known to exhibit a wide range of biological activities and are present in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the triazole ring, in particular, is likely to have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, triazole compounds are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitutions, and participate in click chemistry reactions .Scientific Research Applications
Anticancer and Antimicrobial Activities
- This compound and its analogs have been explored for their potential in cancer and microbial inhibition. A study by Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which showed inhibition activity against HCT 116 cancer cell line. Further, these compounds also displayed antimicrobial activities [Kumar et al., 2019].
Synthesis and Structural Analysis
- A focus has been placed on the synthesis methods and structural elucidation of similar compounds. Sallam et al. (2021) reported on the synthesis of a related compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, including its structure analysis, DFT calculations, and Hirshfeld surface studies [Sallam et al., 2021].
Antiviral and Antihypertensive Potential
- Research also indicates potential antiviral and antihypertensive effects of related compounds. Shamroukh and Ali (2008) found that certain triazolo[4,3-b]pyridazine derivatives exhibit promising antiviral activity against hepatitis-A virus [Shamroukh & Ali, 2008]. Additionally, Parravicini et al. (1979) synthesized derivatives with noted antihypertensive properties [Parravicini et al., 1979].
Enzyme Inhibition
- There is interest in the compound's role in enzyme inhibition, specifically related to lipase and α-glucosidase. Bekircan et al. (2015) conducted a study on novel heterocyclic compounds derived from related structures, which demonstrated inhibition of these enzymes [Bekircan et al., 2015].
Future Directions
properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-4-2-3-15(11-16)22-19(27)12-25-20(28)26-18(24-25)10-9-17(23-26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWNXWPDGQYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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